ZINC permanganate

Übersicht

Beschreibung

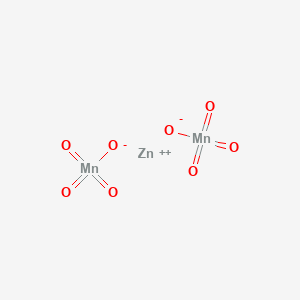

Zinc permanganate, represented by the chemical formula Zn(MnO4)2, is a unique compound composed of zinc, manganese, and oxygen . It is not as commonly referenced as its relative, potassium permanganate, but it has its own set of properties and uses .

Synthesis Analysis

The synthesis of zinc permanganate is typically achieved through the reaction of zinc oxide with potassium permanganate, producing zinc permanganate and potassium oxide . Another method involves the reaction of zinc sulfate with sodium permanganate, yielding zinc permanganate and sodium sulfate . Both methods must be carried out under carefully controlled conditions due to the highly reactive nature of the compounds involved .Molecular Structure Analysis

The molecular structure of zinc permanganate is quite complex due to the ionic and covalent interactions in this compound . The compound is made up of one zinc atom, two manganese atoms, and eight oxygen atoms . The manganese atoms in the compound are in the +7 oxidation state .Chemical Reactions Analysis

Zinc permanganate, like all permanganate salts, is known for its strong oxidizing behavior . This property is attributed to the presence of manganese in a high oxidation state, making zinc permanganate a potent oxidizer . This property enables its use in a variety of chemical reactions .Wissenschaftliche Forschungsanwendungen

Zinc Conversion Layers (ZCLs) in Surface Treatment : Zinc permanganate has been studied as an alternative to chromate in zinc-galvanised steel surface treatment. However, these alternative ZCLs, including those involving permanganates, were found not to be as efficient as chromate-based passivation baths (Almeida, Fedrizzi, & Diamantinio, 1998).

Zinc Oxide Nanoparticles in Biomedicine : While not directly about zinc permanganate, research on zinc oxide (ZnO) nanoparticles reveals their potential in biomedical applications. These include their use as drug carriers and in anticancer and antimicrobial activities (Mishra et al., 2017).

Zinc Chromite Dissolution in Permanganate Media : Studies on chromites, including zinc chromite, in permanganate media are significant for nuclear reactor decontamination. Zinc chromite showed a distinct behavior in permanganate medium, which is relevant for understanding dissolution and sorption behavior in these systems (Vadivelu et al., 2017).

Zinc Electroplating Baths : In zinc electroplating, the quantification of commercial additives, such as brighteners, is crucial. Oxidation with potassium permanganate has been optimized for this purpose, demonstrating the viability of this method in monitoring and controlling electroplating processes (Sciscenko et al., 2016).

Zinc Sorption by Permanganate Treated Pine Chips : The study of zinc sorption on permanganate-treated pine chips highlights the increased sorption capacity of zinc onto pine chips following oxidative treatment. This research could be significant for environmental applications, such as water treatment (McLaughlan, Hossain, & Al-Mashaqbeh, 2015).

Control of Permanganate Ions in Zinc Production : Voltammetric analysis has been developed for the express control of manganese(VII) ions in zinc sulfate solutions, critical for the permanganate treatment in zinc electrolyte processes to remove impurities (Borovkov & Monastyrskaya, 2001).

Safety And Hazards

Due to its strong oxidizing properties, zinc permanganate needs to be handled with caution . It can react violently with many substances, particularly organic materials, leading to fire and explosion hazards . It should be stored in a cool, dry place, away from heat sources and flammable materials . Inhalation, ingestion or contact (skin, eyes) with vapors or substance may cause severe injury, burns or death .

Zukünftige Richtungen

Research on zinc permanganate, though not extensive, continues to shed light on its potential uses and properties . Scientists are keen on studying the behavior of this compound under varying conditions and its potential applications in various fields like materials science, medicine, and environmental science .

Eigenschaften

IUPAC Name |

zinc;dipermanganate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Mn.8O.Zn/q;;;;;;;;2*-1;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDWLSAUXTXZYNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Mn](=O)(=O)=O.[O-][Mn](=O)(=O)=O.[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Mn2O8Zn | |

| Record name | ZINC PERMANGANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1723 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9075038 | |

| Record name | Zinc permanganate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9075038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Zinc permanganate appears as a purplish colored crystalline solid. Noncombustible but accelerates burning of combustible material. Explosion hazard if the combustible material is finely divided. Contact with liquid combustible materials may result in spontaneous ignition. Contact with sulfuric acid may result in fires or explosions., Purplish to black deliquescent crystals; [HSDB] | |

| Record name | ZINC PERMANGANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1723 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Zinc permanganate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7790 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Solubility: 33.3 g/100 cc cold water /Hexahydrate/, Very soluble in water, deliquescent | |

| Record name | ZINC PERMANGANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1057 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

2.45 g/cu cm, Black crystals, solutions look purple; rhombic; density 2.45 g/cu m; decomposes 90-105 °C /Hexahydrate/ | |

| Record name | ZINC PERMANGANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1057 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

ZINC permanganate | |

Color/Form |

Purplish colored crystalline solid, Black-crystals, solution looks purple | |

CAS RN |

23414-72-4 | |

| Record name | ZINC PERMANGANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1723 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Zinc permanganate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023414724 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zinc permanganate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9075038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Zinc permanganate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.482 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZINC PERMANGANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0314CY55NF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ZINC PERMANGANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1057 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

Dec @ 90 - 105 °C | |

| Record name | ZINC PERMANGANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1057 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-[2-((2S)-4-Hydroxy-1-{[5-(hydroxymethyl)-6-methoxy-2-naphthyl]methyl}-6-oxopiperidin-2-YL)ethyl]-3,7-dimethyl-1,2,3,7,8,8A-hexahydronaphthalen-1-YL 2-methylbutanoate](/img/structure/B1200967.png)